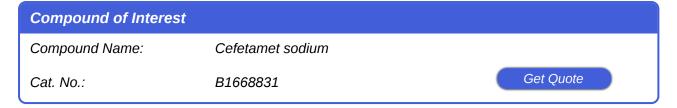


Cefetamet Sodium: An In-Depth Technical Guide to its Stability Against Beta-Lactamases

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet, an oral third-generation cephalosporin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. A critical attribute for any β -lactam antibiotic is its stability against β -lactamases, the primary mechanism of resistance in many bacterial species. This technical guide provides a comprehensive overview of the stability of Cefetamet against various classes of β -lactamases, presenting available quantitative data, detailed experimental protocols, and logical workflows to facilitate further research and development.

Overview of Cefetamet's Beta-Lactamase Stability

Cefetamet is generally characterized by its high intrinsic stability against many common plasmid-mediated and chromosomally-mediated β -lactamases. This stability is a key factor in its efficacy against β -lactamase-producing strains of pathogens such as Haemophilus influenzae and Moraxella catarrhalis. However, its stability is not absolute and can be compromised by certain types of β -lactamases, particularly some extended-spectrum β -lactamases (ESBLs).

Quantitative Analysis of Cefetamet Stability

The interaction between a β -lactam antibiotic and a β -lactamase can be quantified through kinetic parameters such as the Michaelis-Menten constant (Km), maximal velocity (Vmax), and



catalytic efficiency (kcat/Km). Additionally, the minimum inhibitory concentration (MIC) against bacterial strains producing well-characterized β-lactamases provides crucial information on the clinical relevance of this interaction.

Hydrolysis Kinetics

Detailed kinetic studies quantifying the hydrolysis of Cefetamet by a wide range of β -lactamases are limited in publicly available literature. However, some key findings have been reported:

- SHV-5: The SHV-5 extended-spectrum β-lactamase has been shown to hydrolyze
 Cefetamet. The efficiency of this hydrolysis (Vmax/Km) is reported to be similar to that of
 ceftazidime, another third-generation cephalosporin[1]. This indicates that strains producing
 SHV-5 may exhibit resistance to Cefetamet.
- Plasmid-Mediated β-Lactamases: It has been reported that common plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, do not significantly hydrolyze Cefetamet[2]. This stability is a major advantage of Cefetamet over earlier-generation cephalosporins.

Table 1: Summary of Hydrolysis Data for Cefetamet

β-Lactamase Type	Specific Enzyme	Source Organism (Example)	Hydrolysis of Cefetamet	Quantitative Data (Vmax/Km)
Class A (ESBL)	SHV-5	Klebsiella pneumoniae	Yes	Similar to Ceftazidime[1]
Class A (Penicillinase)	TEM-1	Escherichia coli	No significant hydrolysis reported[2]	Not available
Class A (Penicillinase)	SHV-1	Klebsiella pneumoniae	No significant hydrolysis reported	Not available
Class C (Cephalosporina se)	AmpC (P99)	Enterobacter cloacae	Inhibited by Cefetamet[2]	Not applicable (inhibition)



Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Cefetamet against various β -lactamase-producing organisms is summarized below.

Table 2: MICs of Cefetamet against β-Lactamase-Producing Bacterial Strains

Organism	β-Lactamase Produced	Cefetamet MIC (µg/mL)	Reference
Escherichia coli	SHV-5	MIC values were related to the quantity of the enzyme expressed.	
Klebsiella pneumoniae	SHV-5	MIC values were related to the quantity of the enzyme expressed.	
Serratia marcescens	SHV-5	MIC values were related to the quantity of the enzyme expressed.	
Ampicillin-resistant H. influenzae	Likely TEM-1	≤0.25	
Ampicillin-resistant B. catarrhalis	Likely BRO-1/2	≤0.25	
Ampicillin-resistant N. gonorrhoeae	Penicillinase	≤0.25	_
Enterobacteriaceae with Type 1A β- lactamase (AmpC)	AmpC	A marked inoculum effect was noted.	

Experimental Protocols



This section outlines the detailed methodologies for key experiments cited in the evaluation of Cefetamet's stability against β -lactamases.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefetamet against β -lactamase-producing strains can be determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Preparation of Cefetamet Stock Solution: Prepare a stock solution of Cefetamet sodium of known concentration in a suitable sterile solvent (e.g., water or buffer).
- Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of Cefetamet. A plate with no antibiotic serves as a growth control.
- Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
- Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.
- Incubation: Incubate the plates at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading of Results: The MIC is the lowest concentration of Cefetamet that completely inhibits visible growth of the organism.

Spectrophotometric Assay for β-Lactamase Hydrolysis

The rate of Cefetamet hydrolysis by a purified β -lactamase or a crude cell extract can be determined by monitoring the change in absorbance of a chromogenic cephalosporin substrate like nitrocefin, or by directly observing the hydrolysis of Cefetamet in the UV spectrum.



Protocol using Nitrocefin as a Reporter Substrate:

- Preparation of Reagents:
 - Phosphate buffer (e.g., 50 mM, pH 7.0).
 - Nitrocefin stock solution (e.g., 1 mM in DMSO).
 - Purified β-lactamase solution of known concentration or a crude bacterial sonicate.
 - Cefetamet solution of varying concentrations.
- Assay Procedure:
 - \circ In a quartz cuvette, mix the phosphate buffer, nitrocefin solution (to a final concentration of e.g., 100 μM), and the β-lactamase solution.
 - Initiate the reaction by adding the Cefetamet solution.
 - Monitor the increase in absorbance at 486 nm (for nitrocefin hydrolysis) over time using a spectrophotometer.
 - To determine kinetic parameters for Cefetamet, it can be used as a competitive inhibitor of nitrocefin hydrolysis, or its own hydrolysis can be monitored directly if there is a sufficient change in its UV spectrum upon ring opening.

Direct Hydrolysis Assay:

- Wavelength Scan: Perform a UV wavelength scan of intact and fully hydrolyzed Cefetamet (e.g., by treatment with a potent broad-spectrum β-lactamase or strong base) to identify a wavelength with a significant change in absorbance.
- Kinetic Measurement:
 - In a quartz cuvette, add a known concentration of Cefetamet to a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).
 - Initiate the reaction by adding the β -lactamase preparation.

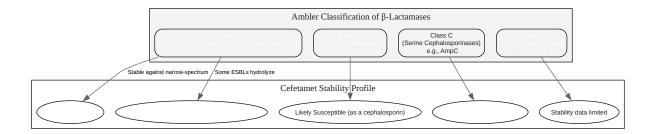


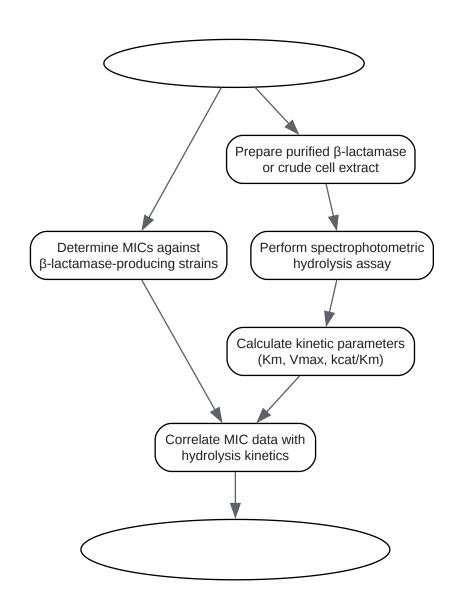
- Monitor the change in absorbance at the predetermined wavelength over time.
- Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.
- Repeat this for a range of Cefetamet concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of Cefetamet's stability against β -lactamases.







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